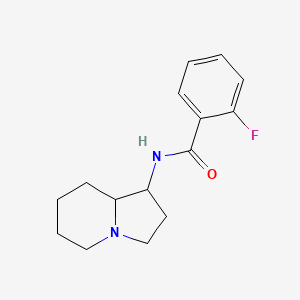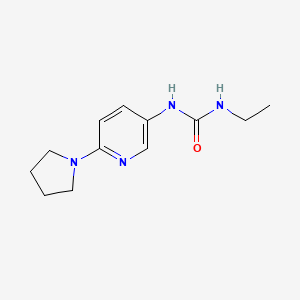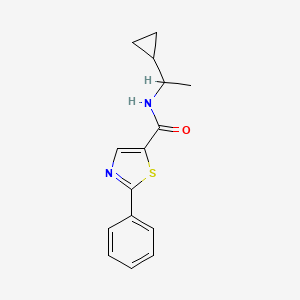![molecular formula C21H28N2O2 B7529554 3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine is a complex organic compound that features a morpholine ring, a phenylmethoxy group, and a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is synthesized through nucleophilic substitution reactions.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is introduced via etherification reactions, often using phenol derivatives and appropriate alkylating agents.
Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-morpholin-4-ylpropan-1-amine
- 2-Methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-dimethylphenol
Uniqueness
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenylmethoxy group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-7-19(8-3-1)18-25-21-10-5-4-9-20(21)17-22-11-6-12-23-13-15-24-16-14-23/h1-5,7-10,22H,6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLQVRSOIZJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
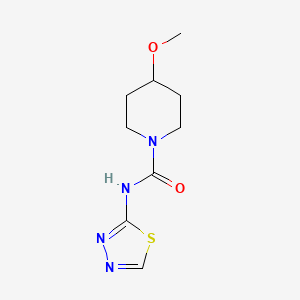
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)
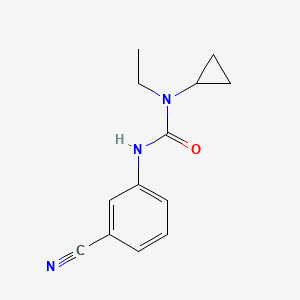
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
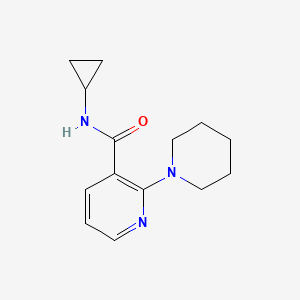
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
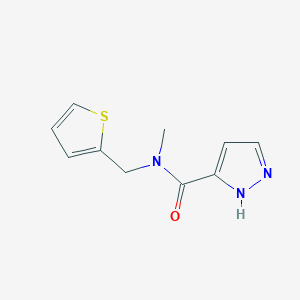
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)
